molecular formula C16H13FN4S B7466955 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile

3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile

Cat. No. B7466955
M. Wt: 312.4 g/mol
InChI Key: XYWKYMVRPIKJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism.

Mechanism of Action

The mechanism of action of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile involves the inhibition of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile, which is a critical mediator of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell survival, growth, and metabolism. By inhibiting 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile, 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile can disrupt this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile have been extensively studied in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and decrease glucose levels in diabetic mice. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile in lab experiments include its potent inhibitory activity against 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile, its ability to induce apoptosis in cancer cells, and its potential therapeutic use for various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile.
3. Investigation of its potential use in combination with other cancer therapies.
4. Studies to determine its potential use in the treatment of neurological disorders.
5. Investigation of its potential use in the regulation of glucose metabolism.
In conclusion, 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile is a promising compound for scientific research due to its potent inhibitory activity against 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile and potential therapeutic use for various diseases. Further studies are needed to determine its safety and efficacy in humans and to explore its potential use in combination with other therapies.

Synthesis Methods

The synthesis of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile involves several steps, including the reaction of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine with methylamine, followed by the reaction with 3-bromopropionitrile. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The use of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile in scientific research has been mainly focused on its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4S/c1-21(8-2-7-18)15-14-13(9-22-16(14)20-10-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWKYMVRPIKJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile

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